4-[(2,4-dichlorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,4-dichlorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone is a complex organic compound characterized by its unique structure, which includes a dichlorobenzyl group and a hydrazinecarbothioamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone typically involves the condensation of 2,4-dichlorobenzyl alcohol with 4-formylbenzoic acid, followed by the reaction with N-(prop-2-en-1-yl)hydrazinecarbothioamide. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2,4-dichlorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorobenzyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-[(2,4-dichlorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, altering cellular pathways and leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-[(2,4-dichlorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone shares structural similarities with other hydrazinecarbothioamide derivatives, such as N-(prop-2-en-1-yl)hydrazinecarbothioamide and 2,4-dichlorobenzylidene hydrazinecarbothioamide.
Unique Features: The presence of the dichlorobenzyl group and the specific configuration of the compound confer unique chemical and biological properties, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C18H17Cl2N3OS |
---|---|
Molekulargewicht |
394.3 g/mol |
IUPAC-Name |
1-[(E)-[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C18H17Cl2N3OS/c1-2-9-21-18(25)23-22-11-13-3-7-16(8-4-13)24-12-14-5-6-15(19)10-17(14)20/h2-8,10-11H,1,9,12H2,(H2,21,23,25)/b22-11+ |
InChI-Schlüssel |
UHOJKBFVIQRGSJ-SSDVNMTOSA-N |
SMILES |
C=CCNC(=S)NN=CC1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl |
Isomerische SMILES |
C=CCNC(=S)N/N=C/C1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
C=CCNC(=S)NN=CC1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.